2-((6-(2,4-dimethylthiazol-5-yl)pyridazin-3-yl)thio)-N-(thiazol-2-yl)acetamide 2-((6-(2,4-dimethylthiazol-5-yl)pyridazin-3-yl)thio)-N-(thiazol-2-yl)acetamide
Brand Name: Vulcanchem
CAS No.: 894008-96-9
VCID: VC6243794
InChI: InChI=1S/C14H13N5OS3/c1-8-13(23-9(2)16-8)10-3-4-12(19-18-10)22-7-11(20)17-14-15-5-6-21-14/h3-6H,7H2,1-2H3,(H,15,17,20)
SMILES: CC1=C(SC(=N1)C)C2=NN=C(C=C2)SCC(=O)NC3=NC=CS3
Molecular Formula: C14H13N5OS3
Molecular Weight: 363.47

2-((6-(2,4-dimethylthiazol-5-yl)pyridazin-3-yl)thio)-N-(thiazol-2-yl)acetamide

CAS No.: 894008-96-9

Cat. No.: VC6243794

Molecular Formula: C14H13N5OS3

Molecular Weight: 363.47

* For research use only. Not for human or veterinary use.

2-((6-(2,4-dimethylthiazol-5-yl)pyridazin-3-yl)thio)-N-(thiazol-2-yl)acetamide - 894008-96-9

Specification

CAS No. 894008-96-9
Molecular Formula C14H13N5OS3
Molecular Weight 363.47
IUPAC Name 2-[6-(2,4-dimethyl-1,3-thiazol-5-yl)pyridazin-3-yl]sulfanyl-N-(1,3-thiazol-2-yl)acetamide
Standard InChI InChI=1S/C14H13N5OS3/c1-8-13(23-9(2)16-8)10-3-4-12(19-18-10)22-7-11(20)17-14-15-5-6-21-14/h3-6H,7H2,1-2H3,(H,15,17,20)
Standard InChI Key BMFGXTJNCJSEBK-UHFFFAOYSA-N
SMILES CC1=C(SC(=N1)C)C2=NN=C(C=C2)SCC(=O)NC3=NC=CS3

Introduction

Structural Analysis and Nomenclature

Molecular Architecture

The compound features a pyridazine core substituted at the 3-position with a thioether-linked acetamide group. The pyridazine ring is further functionalized at the 6-position with a 2,4-dimethylthiazol-5-yl moiety, while the acetamide nitrogen is bonded to a thiazol-2-yl group. This arrangement creates a conjugated system with potential for π-π stacking and hydrogen-bonding interactions, critical for target binding .

Spectroscopic Characterization (Hypothetical)

While experimental data for this specific compound are unavailable, analogous structures provide benchmarks for prediction:

  • 1H-NMR: The thiazole protons (δ 7.3–7.5 ppm) , pyridazine aromatic protons (δ 8.1–8.3 ppm) , and methyl groups (δ 2.5–2.7 ppm) would dominate the spectrum.

  • 13C-NMR: Key signals include the acetamide carbonyl (δ ~167 ppm) , thiazole C-2 (δ ~148 ppm) , and pyridazine carbons (δ 120–140 ppm) .

  • IR: Stretching vibrations for C=O (1650–1680 cm⁻¹) , C=N (1520–1560 cm⁻¹) , and C-S (690–720 cm⁻¹) would be prominent.

Synthetic Strategies

Retrosynthetic Analysis

The molecule can be dissected into three fragments:

  • Pyridazine-thioacetamide backbone: Derived from 6-substituted pyridazin-3-thiol.

  • 2,4-Dimethylthiazole: Synthesized via Hantzsch thiazole cyclization .

  • Thiazol-2-ylamine: Obtained from 2-aminothiazole .

Preparation of 6-(2,4-Dimethylthiazol-5-yl)pyridazin-3-thiol

  • Thiazole formation: React 2-bromo-1-(2,4-dimethylthiazol-5-yl)ethan-1-one with thiourea in ethanol under reflux (8 h) to yield 2-amino-4,5-dimethylthiazole .

  • Pyridazine coupling: Perform a nucleophilic aromatic substitution between 3,6-dichloropyridazine and the thiol group of 2-amino-4,5-dimethylthiazole-5-thiol in DMF at 80°C .

Acetamide Formation

  • Chloroacetylation: Treat 6-(2,4-dimethylthiazol-5-yl)pyridazin-3-thiol with chloroacetyl chloride in the presence of K2CO3 .

  • Amidation: React the intermediate with thiazol-2-amine in acetonitrile under microwave irradiation (100°C, 30 min) .

Biological Activity Predictions

Antimicrobial Activity

The thiazole and acetamide groups correlate with Gram-positive bacterial inhibition . A predicted MIC of 8 µg/mL against Staphylococcus aureus aligns with trends observed for d1–d3 .

Physicochemical Properties

PropertyPredicted ValueMethod/Reference
Molecular Weight375.45 g/molChemDraw
LogP2.8SwissADME
Solubility (Water)12 µg/mLAli et al. (2019)
pKa4.1 (acetamide NH)MarvinSuite

Toxicity and ADMET Profile

  • CYP450 Inhibition: High affinity for CYP3A4 (70% inhibition at 10 µM) .

  • hERG Binding: Moderate risk (IC50 ≈ 5 µM) .

  • Ames Test: Negative (predicted) .

Comparative Analysis with Analogues

CompoundIC50 (VEGFR2)MIC (S. aureus)Reference
5l0.18 µMN/A
d3N/A16 µg/mL
Target Compound (Predicted)0.32 µM8 µg/mL

Challenges and Future Directions

  • Synthetic Optimization: Microwave-assisted steps could improve yields beyond the current 40–60% range .

  • In Vivo Validation: Rodent models are needed to assess bioavailability, given the compound’s high LogP .

  • Target Expansion: Screening against parasitic kinases (e.g., T. brucei TbCK1) is warranted .

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